2-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
2-Fluoro-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorine atom, a phenylethyl group, and an indole moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
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Formation of the Indole Derivative: : The initial step involves the synthesis of the indole derivative, which can be achieved through Fischer indole synthesis. This reaction involves the condensation of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.
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Introduction of the Fluorine Atom: : The fluorine atom is introduced via nucleophilic substitution reactions. Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor can be used to replace a suitable leaving group with a fluorine atom.
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Coupling Reactions: : The final step involves coupling the indole derivative with the fluorinated benzamide. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the carbonyl groups in the compound. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
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Substitution: : The fluorine atom in the compound can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol; LiAlH₄ in ether.
Substitution: NaOMe in methanol; KOtBu in tert-butanol.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Compounds with substituted fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound may be investigated for its pharmacological properties
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom and the indole moiety.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it more effective in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(2-phenylethyl)benzamide
- 2-Fluoro-N-(2-fluorophenyl)benzamide
- 2-Fluoro-N-(4-fluorophenyl)benzamide
Uniqueness
Compared to similar compounds, 2-Fluoro-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide stands out due to the presence of the indole mo
Properties
Molecular Formula |
C25H21FN4O3 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-fluoro-N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H21FN4O3/c26-20-12-6-4-10-18(20)24(32)27-16-22(31)28-29-23-19-11-5-7-13-21(19)30(25(23)33)15-14-17-8-2-1-3-9-17/h1-13,33H,14-16H2,(H,27,32) |
InChI Key |
FJIYLFQYQFFSPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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